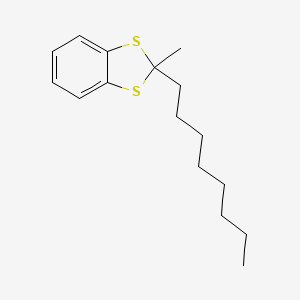
2-Methyl-2-octyl-2H-1,3-benzodithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-octyl-2H-1,3-benzodithiole is an organic compound with the molecular formula C16H24S2 It belongs to the class of benzodithioles, which are characterized by a benzene ring fused with a dithiole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-octyl-2H-1,3-benzodithiole typically involves the reaction of octyl bromide with 2-methyl-1,3-benzodithiole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or distillation techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-octyl-2H-1,3-benzodithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the octyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzodithioles depending on the nucleophile used
Applications De Recherche Scientifique
2-Methyl-2-octyl-2H-1,3-benzodithiole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized benzodithioles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-octyl-2H-1,3-benzodithiole involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-benzodithiole: Lacks the octyl group, making it less hydrophobic and potentially less bioactive.
2-Octyl-1,3-benzodithiole: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
2-Methyl-2H-1,3-benzodithiole: Similar core structure but without the octyl group, leading to different physical and chemical properties.
Uniqueness
2-Methyl-2-octyl-2H-1,3-benzodithiole is unique due to the presence of both the methyl and octyl groups, which confer distinct hydrophobic and electronic properties
Propriétés
Numéro CAS |
69159-77-9 |
|---|---|
Formule moléculaire |
C16H24S2 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
2-methyl-2-octyl-1,3-benzodithiole |
InChI |
InChI=1S/C16H24S2/c1-3-4-5-6-7-10-13-16(2)17-14-11-8-9-12-15(14)18-16/h8-9,11-12H,3-7,10,13H2,1-2H3 |
Clé InChI |
ZDIUNEWPYDIJEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1(SC2=CC=CC=C2S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


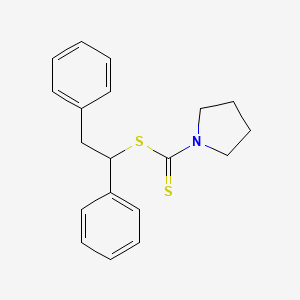
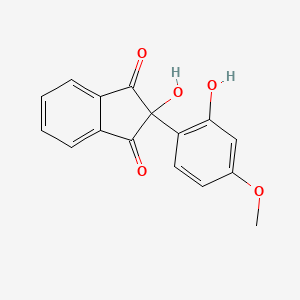

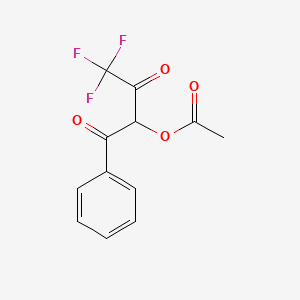
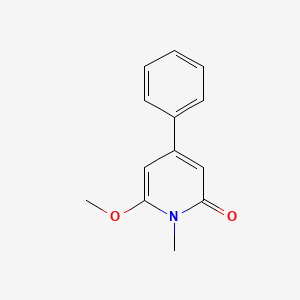
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-leucyl-L-alanine](/img/structure/B14476636.png)
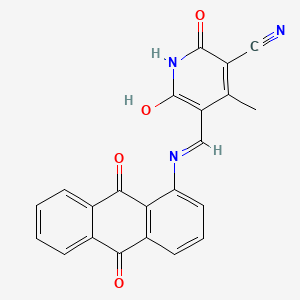
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
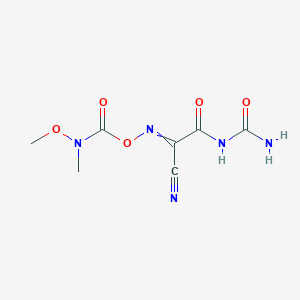

![1-(4-Iodophenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14476680.png)



